N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a structurally complex molecule featuring a thiophene core substituted with a 1-methylpyrazole moiety, linked via an ethyl group to an ethanediamide bridge. The latter connects to a 2-(methylsulfanyl)phenyl ring. Its molecular formula is C₁₉H₂₃N₄O₂S₂, with a calculated molecular weight of 403.55 g/mol.
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-23-12-13(11-21-23)16-8-7-14(27-16)9-10-20-18(24)19(25)22-15-5-3-4-6-17(15)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTFSCXPZRLPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s difficult to provide a detailed explanation of its mode of action. Based on its structure, it’s likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
The compound’s effects on biochemical pathways are currently unknown. Given the compound’s structure, it may interact with a variety of enzymes and receptors, potentially affecting multiple pathways.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and efficacy.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown.
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide, a compound characterized by its complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H22N4S
- Molecular Weight : 342.47 g/mol
The presence of both pyrazole and thiophene rings contributes to its unique biological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against a range of bacterial strains. One study reported IC50 values indicating strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in various studies. A review of pyrazole derivatives noted that certain compounds showed significant inhibition of COX enzymes, with some achieving IC50 values as low as 0.02 μM for COX-2 inhibition . The mechanism likely involves the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies have also explored the anticancer potential of related compounds. For example, certain pyrazole derivatives have been found to induce apoptosis in cancer cell lines, with IC50 values indicating effectiveness against specific types of cancer such as colon and breast cancer . The mechanism may involve the activation of apoptotic pathways or the inhibition of key survival signals in cancer cells.
The biological activity of this compound is believed to arise from its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds containing pyrazole and thiophene moieties often act as enzyme inhibitors, particularly against cyclooxygenases (COX) and phospholipases.
- Receptor Modulation : The compound may modulate receptor activity through binding interactions that alter signaling pathways involved in inflammation and cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives with similar structural features to the target compound exhibited significant antibacterial activity, reinforcing the potential for clinical application in treating bacterial infections.
- Anti-inflammatory Research : Another investigation focused on a series of pyrazole derivatives, revealing that specific substitutions on the pyrazole ring enhanced COX-2 inhibitory activity. The study emphasized the importance of molecular modifications in optimizing anti-inflammatory effects .
- Cancer Cell Studies : A recent study assessed the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that modifications to the thiophene ring could enhance anticancer activity, suggesting avenues for further development based on structural optimization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Hydrazinecarbothioamides and Triazoles ()
Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] and their cyclized triazole derivatives [7–15] share functional groups (e.g., C=S, C=O) and aromatic systems with the target compound. Key differences include:
- Core Structure : The target compound’s ethanediamide linker contrasts with the triazole-thione systems in .
- Spectral Features: IR spectra of hydrazinecarbothioamides [4–6] show C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches . The target compound lacks a thione group but likely exhibits C=O stretches (ethanediamide) in a similar range. Absence of S–H vibrations (~2500–2600 cm⁻¹) in triazoles [7–9] aligns with the target’s non-thiolic structure .
Quinolone Derivatives with Thiophene Substituents ()
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-(methylthio)thiophen-2-yl)ethyl] piperazinyl quinolones share thiophene motifs with the target compound but differ in:
- Pharmacophore: Quinolones feature a bicyclic aromatic core, whereas the target compound uses pyrazole-thiophene hybridization.
- Bioactivity: The quinolones in demonstrate antibacterial activity, suggesting that the target’s thiophene-pyrazole system could similarly modulate biological targets .
Molecular Properties and Functional Group Influence
Research Implications and Gaps
- Synthetic Challenges : While and provide frameworks for heterocyclic synthesis, the target’s multi-step assembly (e.g., pyrazole-thiophene coupling, ethanediamide formation) requires further optimization.
- Biological Potential: The methylsulfanyl and pyrazole groups may confer metabolic stability or target affinity, as seen in sulfonamide-based triazoles and thiophene-containing quinolones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
